5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 933690-52-9
VCID: VC3344817
InChI: InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O
Molecular Formula: C9H11NO5S
Molecular Weight: 245.25 g/mol

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

CAS No.: 933690-52-9

Cat. No.: VC3344817

Molecular Formula: C9H11NO5S

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid - 933690-52-9

Specification

CAS No. 933690-52-9
Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
IUPAC Name 5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
Standard InChI InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12)
Standard InChI Key MHVZQTXAVRFEPX-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O

Introduction

Chemical Identity and Structural Properties

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a heterocyclic compound containing both furan and pyrrolidine moieties connected via a sulfonyl group. The compound exhibits specific structural characteristics that contribute to its chemical behavior and potential applications in various fields.

Basic Chemical Information

The compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is characterized by the following properties:

PropertyValue
Molecular FormulaC9H11NO5S
Molecular Weight245.25234 g/mol
CAS NumberNot explicitly stated in sources
Structural FeaturesFuran ring with carboxylic acid at C-2 position and pyrrolidinylsulfonyl group at C-5 position

The molecular structure features a furan ring as the core scaffold, with a carboxylic acid group at the 2-position and a pyrrolidin-1-ylsulfonyl group at the 5-position. This arrangement creates a molecule with both acidic (carboxylic acid) and potential hydrogen bond-accepting (sulfonyl) functionalities .

Structural Comparison with Related Compounds

To better understand the structural uniqueness of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, it is valuable to compare it with analogous compounds that share similar structural elements. A closely related compound is 2-Methyl-5-[(pyrrolidin-1-yl)sulfonyl]-3-furoic acid, which differs in the position of the carboxylic acid group (3-position instead of 2-position) and contains an additional methyl group .

The key differences between these compounds are summarized in the following table:

Feature5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid2-Methyl-5-[(pyrrolidin-1-yl)sulfonyl]-3-furoic acid
Molecular FormulaC9H11NO5SC10H13NO5S
Molecular Weight245.25 g/mol259.28 g/mol
Carboxylic Acid Position2-position3-position
Additional SubstituentsNoneMethyl group at 2-position
CAS NumberNot explicitly stated306936-43-6

These structural differences likely affect the physical, chemical, and biological properties of these compounds, potentially leading to different applications and behaviors in various contexts .

QuantityPrice (USD)
1 gram$852.55
2.5 grams$1,227.82
5 grams$1,548.26

This pricing structure indicates a significant economy of scale, with the per-gram cost decreasing substantially as the purchase quantity increases. The relatively high cost suggests specialized synthesis requirements and limited production volumes .

Market Positioning

When compared to related compounds, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid appears to be positioned as a specialized research chemical. Its pricing structure suggests it is primarily targeted toward research applications rather than industrial-scale usage. This is consistent with the typical market positioning of specialized heterocyclic compounds with unique functional group arrangements .

Physical and Chemical Properties

Chemical Reactivity Profile

The expected chemical reactivity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid would be influenced by its key functional groups:

  • Carboxylic Acid Group: Capable of typical carboxylic acid reactions including esterification, amide formation, and salt formation with bases

  • Sulfonyl Group: Relatively stable but potentially reactive toward strong nucleophiles

  • Furan Ring: Susceptible to electrophilic aromatic substitution reactions and potentially Diels-Alder reactions

This reactivity profile would influence both its stability under various conditions and its potential utility in chemical synthesis applications.

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